7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride
Description
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13;;/h1-5,14H,6-11H2;2*1H |
InChI Key |
CKJYSBFEJZCGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(CCN2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Detailed Synthetic Procedure from Patents CN111943894A and CN111943893B
Starting Material
- (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (Compound I)
This compound serves as the substrate for nucleophilic substitution reactions to build the diazaspiro ring system.
Step 1: Nucleophilic Substitution
- Compound I is reacted with nucleophiles such as glycine methyl ester hydrochloride or ethanolamine.
- The reaction is conducted in organic solvents like acetonitrile, ethanol, isopropanol, acetone, or ethyl acetate.
- Alkali bases such as potassium carbonate, sodium carbonate, sodium acetate, pyridine, N-diisopropylethylamine, or triethylamine are used, with potassium carbonate being preferred.
- Molar ratios: nucleophile and base are typically used in 2-6 fold excess relative to Compound I.
- Reaction conditions: room temperature stirring until completion.
This substitution yields intermediate compounds (Compound II) bearing amino or ester substituents.
Step 2: Protection and Esterification
- Protective groups such as benzyl, tert-butoxycarbonyl, or benzyloxycarbonyl are introduced to control reactivity.
- Esterification is performed to generate esters that facilitate further transformations.
- The choice of protecting groups allows facile removal in subsequent steps.
Step 3: Deprotection and Reduction
- Protective groups are removed under mild conditions.
- Reduction or hydrogenation steps convert intermediates into the final 7-benzyl-4,7-diazaspiro[2.5]octane structure.
- Catalysts such as Pd/C in methanol are commonly used.
This sequence results in the target compound with high purity and yield.
Alternative Preparation Routes
Another method involves an eight-step synthesis starting from 1-aminocyclopropane carboxylic acid to prepare tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a related derivative. However, this route has a low overall yield (10-20%) and requires hazardous reagents like diphenylphosphonium azide and N,N-diisopropylethylamine, which pose environmental and safety concerns.
Preparation of 7-Benzyl-4,7-diazaspiro[2.5]octane Intermediates in Risdiplam Synthesis
Recent developments in the synthesis of risdiplam (a therapeutic agent) include preparation of intermediates such as 7-benzyl-1-formyl-4,7-diazaspiro[2.5]octane. The process involves:
- Formylation of 7-benzyl-4,7-diazaspiro[2.5]octane with formic acid in toluene at reflux (106-110°C).
- Removal of water azeotropically to drive the reaction.
- Subsequent hydrogenation with Pd/C catalyst in methanol to obtain 1-formyl-4,7-diazaspiro[2.5]octane.
- Use of inorganic bases like potassium carbonate or sodium bicarbonate.
- Solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMAc).
This method highlights the versatility of 7-benzyl-4,7-diazaspiro[2.5]octane as a synthetic intermediate and the importance of controlled reaction conditions.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Solvents | Bases | Temperature | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Glycine methyl ester hydrochloride or ethanolamine | Acetonitrile, ethanol, etc. | Potassium carbonate preferred | Room temperature | Molar ratio nucleophile/base: 2-6x |
| Protection/Esterification | Benzyl, tert-butoxycarbonyl, benzyloxycarbonyl groups | Various organic solvents | - | Mild conditions | Protecting groups removable later |
| Deprotection and Reduction | Pd/C catalyst, hydrogen gas | Methanol | - | Room temp or mild | Hydrogenation to form diazaspiro ring |
| Formylation (Risdiplam route) | Formic acid | Toluene | Potassium carbonate or NaHCO3 | 106-110°C reflux | Water removed azeotropically |
| Hydrogenation (Risdiplam) | Pd/C catalyst | Methanol | - | Room temperature | Converts formylated intermediate |
Analysis and Comparative Insights
- The substitution reaction is critical and must be optimized for nucleophile and base equivalents to maximize yield.
- Protective group strategies allow selective functionalization and prevent side reactions.
- Avoidance of hazardous reagents like boron trifluoride diethyl etherate improves safety.
- The use of polar aprotic solvents and inorganic bases in formylation steps enhances reaction efficiency.
- Hydrogenation steps are generally mild and use standard catalytic conditions.
- Alternative routes involving azide reagents are less desirable due to safety and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.
Scientific Research Applications
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The spiro[2.5]octane core is shared among analogs, but substituents and salt forms critically influence properties. Key examples include:
Table 1: Comparative Analysis of Selected Diazaspiro and Related Compounds
Physicochemical and Pharmacological Differences
- Solubility : Dihydrochloride salts (e.g., 7-benzyl and 5-methyl derivatives) exhibit superior water solubility (>50 mg/mL in DMSO) compared to free bases, aiding in vivo formulations .
- Stability : Boc-protected derivatives (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) resist oxidation but require acidic conditions for deprotection .
Biological Activity
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of nitrogen atoms and a benzyl group, which enhances its lipophilicity and biological interactions. The unique arrangement of the spiro ring allows it to fit into specific binding sites on enzymes and receptors, influencing their activity.
The biological activity of this compound primarily involves its interaction with key signaling pathways:
- Phosphatidylinositol 3-kinase (PI3K) : The compound has been shown to inhibit PI3K, a crucial regulator of cell growth and survival.
- Mammalian Target of Rapamycin (mTOR) : Inhibition of mTOR activity leads to reduced cellular proliferation and survival, making this compound a candidate for cancer therapeutics.
These interactions suggest that the compound may modulate various biochemical pathways, leading to significant effects on cellular behavior.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that certain enantiomers of this compound exhibit potent antimicrobial properties, particularly against specific bacterial strains.
- Antitumor Potential : The inhibition of PI3K and mTOR pathways suggests potential applications in cancer treatment, as these pathways are often dysregulated in tumors.
- Neuropathic Pain Relief : Some derivatives have shown antihyperalgesic effects in models of neuropathic pain.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In vitro studies showed that the compound effectively inhibited the growth of cancer cell lines through PI3K/mTOR pathway modulation.
- Case Study B : Clinical trials are ongoing to evaluate its efficacy as an antimicrobial agent in treating resistant infections.
Applications
The unique properties and biological activities of this compound make it suitable for various applications:
- Medicinal Chemistry : As an intermediate in the synthesis of novel pharmaceuticals targeting cancer and infectious diseases.
- Biological Research : Investigating cellular signaling pathways and drug development.
- Industrial Applications : Used as a building block for synthesizing complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
